molecular formula C20H23N3O3 B2665821 1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954588-55-7

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B2665821
CAS No.: 954588-55-7
M. Wt: 353.422
InChI Key: CSAXCBJJHWXZDM-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)-3-(pyrrolidin-3-yl)urea: Lacks the oxo group in the pyrrolidine ring.

    1-(2-Methoxyphenyl)-3-(p-tolyl)urea: Lacks the pyrrolidine ring.

    1-(2-Methoxyphenyl)-3-((5-oxo-1-phenyl)pyrrolidin-3-yl)methyl)urea: Has a phenyl group instead of a p-tolyl group.

Uniqueness

1-(2-Methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is unique due to the presence of both the methoxyphenyl and the oxo-pyrrolidinyl-p-tolyl groups. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-7-9-16(10-8-14)23-13-15(11-19(23)24)12-21-20(25)22-17-5-3-4-6-18(17)26-2/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAXCBJJHWXZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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